molecular formula C8H11Cl B8203349 3-Chlorobicyclo[3.2.1]oct-2-ene

3-Chlorobicyclo[3.2.1]oct-2-ene

Cat. No.: B8203349
M. Wt: 142.62 g/mol
InChI Key: XLVAWKKCOIWHBT-NKWVEPMBSA-N
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Description

3-Chlorobicyclo[321]oct-2-ene is a bicyclic organic compound with a unique structure that includes a chlorine atom attached to the bicyclo[321]oct-2-ene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobicyclo[3.2.1]oct-2-ene typically involves the chlorination of bicyclo[3.2.1]oct-2-ene. One common method is the addition of chlorine to the double bond of bicyclo[3.2.1]oct-2-ene under controlled conditions. This reaction can be carried out using chlorine gas in the presence of a solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[3.2.1]octane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Substitution Reactions: Products include various substituted bicyclo[3.2.1]oct-2-ene derivatives.

    Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

    Reduction Reactions: Products include bicyclo[3.2.1]octane derivatives.

Scientific Research Applications

3-Chlorobicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with unique properties.

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.

Mechanism of Action

The mechanism of action of 3-Chlorobicyclo[3.2.1]oct-2-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and the bicyclic structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-2-ene: The parent compound without the chlorine atom.

    (1S,5R)-6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one: A structurally related compound with oxygen atoms in the bicyclic framework.

    2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.

Uniqueness

3-Chlorobicyclo[3.2.1]oct-2-ene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S,5R)-3-chlorobicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVAWKKCOIWHBT-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956680
Record name 3-Chlorobicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35242-17-2
Record name 3-Chlorobicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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